An In-Depth Technical Guide to the Synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
An In-Depth Technical Guide to the Synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
This guide provides a comprehensive overview of a robust synthetic pathway to 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom and a specific N-methylation pattern in the tetrahydroindazole core presents unique synthetic challenges and opportunities. This document will delve into the rationale behind the selected synthetic route, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Introduction: The Significance of Fluorinated Tetrahydroindazoles
Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold found in a variety of biologically active compounds. The targeted synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is therefore a valuable endeavor for the generation of novel pharmaceutical candidates.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core tetrahydroindazole ring system can be constructed via a classical condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. This leads to the identification of two key precursors: 2-fluoro-cyclohexane-1,3-dione and methylhydrazine.
Caption: Retrosynthetic analysis of the target molecule.
This strategy offers a direct route to the desired product. However, two critical aspects require careful consideration and control:
-
The synthesis of the fluorinated dicarbonyl intermediate: The introduction of a fluorine atom at the C2 position of cyclohexane-1,3-dione is a key step that dictates the final substitution pattern.
-
The regioselectivity of the cyclization reaction: The reaction of an unsymmetrical dione with methylhydrazine can potentially yield two regioisomers. Controlling this selectivity is crucial for an efficient synthesis.
An alternative, though longer, route would involve the cyclization of 2-fluoro-cyclohexane-1,3-dione with hydrazine hydrate, followed by a selective N-methylation of the resulting tetrahydroindazole. This approach will also be discussed as a viable alternative.
Part 1: Synthesis of the Key Intermediate: 2-fluoro-cyclohexane-1,3-dione
The synthesis of 2-fluoro-cyclohexane-1,3-dione is achieved through the electrophilic fluorination of commercially available cyclohexane-1,3-dione. Electrophilic fluorinating agents, particularly those with a nitrogen-fluorine (N-F) bond, have proven to be effective for this transformation.[2] Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a user-friendly and highly effective reagent for the fluorination of 1,3-dicarbonyl compounds.[3][4]
The reaction proceeds via the enol or enolate form of the dione, which acts as the nucleophile attacking the electrophilic fluorine atom of the reagent.
Caption: General scheme for the fluorination of cyclohexane-1,3-dione.
Experimental Protocol: Synthesis of 2-fluoro-cyclohexane-1,3-dione
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Cyclohexane-1,3-dione | 112.13 | 10 | 1.0 |
| Selectfluor® | 354.04 | 11 | 1.1 |
| Acetonitrile (anhydrous) | - | - | - |
Procedure:
-
To a stirred solution of cyclohexane-1,3-dione (1.12 g, 10 mmol) in anhydrous acetonitrile (50 mL) at room temperature, add Selectfluor® (3.89 g, 11 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-fluoro-cyclohexane-1,3-dione as a white solid.
Part 2: Cyclization with Methylhydrazine - The Knorr Pyrazole Synthesis
The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5] In the case of an unsymmetrical dione like 2-fluoro-cyclohexane-1,3-dione and a substituted hydrazine such as methylhydrazine, the formation of two regioisomers is possible.
The regiochemical outcome is influenced by several factors, including steric hindrance, electronic effects, and reaction conditions.[6] The initial nucleophilic attack of the methylhydrazine can occur at either of the two carbonyl carbons. The subsequent cyclization and dehydration lead to the final pyrazole products.
Caption: Potential pathways in the Knorr synthesis leading to regioisomers.
Research has shown that the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can significantly enhance the regioselectivity of this reaction.[6] This is attributed to the unique hydrogen-bonding properties of these solvents, which can influence the reaction pathway.
Experimental Protocol: Synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-fluoro-cyclohexane-1,3-dione | 130.11 | 5 | 1.0 |
| Methylhydrazine | 46.07 | 5.5 | 1.1 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-cyclohexane-1,3-dione (0.65 g, 5 mmol) in HFIP (25 mL) to create a 0.2 M solution.
-
To this stirring solution, add methylhydrazine (0.25 g, 5.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the HFIP under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to isolate the desired regioisomer, 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
Note on Regioisomer Characterization: The unambiguous determination of the product's regiochemistry is critical. 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are definitive for this purpose.[6]
Alternative Strategy: Cyclization with Hydrazine Hydrate and Subsequent N-Methylation
An alternative synthetic route involves the initial formation of the unsubstituted tetrahydroindazole followed by a selective N-methylation. This can be advantageous if the direct cyclization with methylhydrazine results in poor regioselectivity.
Step 2a: Synthesis of 5-fluoro-4,5,6,7-tetrahydro-1H-indazol-4-one
This step involves the reaction of 2-fluoro-cyclohexane-1,3-dione with hydrazine hydrate.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-fluoro-cyclohexane-1,3-dione | 130.11 | 5 | 1.0 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 5.5 | 1.1 |
| Ethanol | - | - | - |
Procedure:
-
To a solution of 2-fluoro-cyclohexane-1,3-dione (0.65 g, 5 mmol) in ethanol (25 mL), add hydrazine hydrate (approx. 0.28 g, 5.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water (20 mL) to the residue, and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-fluoro-4,5,6,7-tetrahydro-1H-indazol-4-one.
Step 2b: Selective N1-Methylation
The selective methylation of the N1 position of the indazole ring is a well-documented challenge, as alkylation can occur at both N1 and N2 positions. To favor the thermodynamically more stable N1-isomer, a strong, non-coordinating base in a non-polar aprotic solvent is typically employed.[7][8]
Caption: Selective N1-methylation of the indazole core.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 5-fluoro-4,5,6,7-tetrahydro-1H-indazol-4-one | 154.14 | 3 | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 3.6 | 1.2 |
| Methyl iodide | 141.94 | 3.3 | 1.1 |
| Tetrahydrofuran (THF, anhydrous) | - | - | - |
Procedure:
-
To a suspension of sodium hydride (0.14 g, 3.6 mmol) in anhydrous THF (20 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-fluoro-4,5,6,7-tetrahydro-1H-indazol-4-one (0.46 g, 3 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (0.47 g, 3.3 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
Characterization Data
Expected Characterization Data for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the N-methyl group, the CH-F proton (as a doublet of triplets), and the methylene protons of the cyclohexanone ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the fluorine atom (split by fluorine), the pyrazole ring carbons, and the N-methyl carbon. |
| ¹⁹F NMR | A single resonance, likely a doublet of triplets, corresponding to the fluorine atom. |
| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula C₈H₉FN₂O. |
Conclusion
The synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The presented guide outlines two viable synthetic strategies, with the direct cyclization using methylhydrazine in a fluorinated solvent being the more convergent approach. The alternative route involving N-methylation provides a reliable backup. The successful execution of these protocols will provide researchers with access to this valuable fluorinated heterocyclic building block for further exploration in drug discovery and development programs.
References
-
Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4842–4845. [Link][9][10]
-
O'Neill, P. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(9), 3345-3352. [Link]
-
Barrett, A. G. M., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2536–2545. [Link][7]
-
El-Gazzar, A. B. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5035. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(19), 6432–6436. [Link]
-
Elguero, J., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(4), 534-542. [Link]
-
Tang, L., et al. (2019). Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds with Selectfluor in Aqueous Media. The Journal of Organic Chemistry, 84(16), 10449–10458. [Link]
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Hari, D. P., et al. (2016). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 14(36), 8529-8533. [Link]
-
Beier, P. (2018). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(11), 2989. [Link]
-
Wirth, T., et al. (2005). Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride. Chemical Communications, (4), 445-447. [Link]
-
Xiao, J.-C., & Shreeve, J. M. (2005). Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination. Synfacts, 2005(1), 0001-0001. [Link]
-
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 314–323. [Link]
-
Gouverneur, V., et al. (2012). Electrophilic Fluorination–Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 77(17), 7449–7473. [Link]
-
Carroll, W. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 151–160. [Link][1]
-
PubChem. (n.d.). N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine(SALTDATA: 1.9HCl). [Link]
-
PubChemLite. (n.d.). 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-ol. [Link]
-
PubChemLite. (n.d.). 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. [Link]
-
PrepChem.com. (n.d.). Synthesis of cyclohexane-1,3-dione monophenylhydrazone. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]
-
Chemspace. (2025). Comprehensive Overview of 2-Methyl-1,3-Cyclohexanedione: Applications and Synthesis. [Link]
-
Hayashi, Y., et al. (2018). Effects of 2‐methyl‐1,3‐cyclohexanedione (1 b) and related 1,3‐cyclohexanedione derivatives on the isomerizations and decompositions of compounds. Chemistry – An Asian Journal, 13(21), 3229-3233. [Link]
Sources
- 1. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. Selectfluor™ [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acs.figshare.com [acs.figshare.com]
